methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate
CAS No.: 1024317-10-9
Cat. No.: VC6780533
Molecular Formula: C23H20ClF3N2O6S2
Molecular Weight: 576.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1024317-10-9 |
|---|---|
| Molecular Formula | C23H20ClF3N2O6S2 |
| Molecular Weight | 576.99 |
| IUPAC Name | methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate |
| Standard InChI | InChI=1S/C23H20ClF3N2O6S2/c1-33-18-8-13(9-21(30)35-3)20(11-19(18)34-2)37(31,32)29-15-4-6-16(7-5-15)36-22-17(24)10-14(12-28-22)23(25,26)27/h4-8,10-12,29H,9H2,1-3H3 |
| Standard InChI Key | JTRZXQLZBNMQIJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)OC |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is systematically named methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate. Its molecular formula is C₂₃H₂₀ClF₃N₂O₆S₂, with a molecular weight of 593.04 g/mol . Key functional groups include:
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A trifluoromethylpyridine core substituted with chlorine at position 3.
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A sulfamoyl bridge (–SO₂NH–) linking the pyridine and phenyl groups.
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Dimethoxy substituents at positions 4 and 5 of the phenylacetate moiety.
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A methyl ester at the terminal carboxyl group.
Structural Comparison to Related Compounds
The compound shares structural homology with sulfonamide-based inhibitors reported in antimalarial and anticancer research. For example:
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Sulfadoxine: A sulfonamide antimalarial with a pyrimidine ring instead of a pyridine .
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VEGFR-2 inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives with sulfonamide linkages .
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis likely follows a multi-step protocol involving:
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Sulfonamide Bridge Formation: Reaction of 4-aminophenyl sulfanyl derivatives with chlorosulfonic acid to introduce the sulfamoyl group .
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Esterification: Coupling of the carboxylic acid intermediate with methanol under acidic conditions .
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Functional Group Modifications: Introduction of methoxy and trifluoromethyl groups via nucleophilic substitution or Friedel-Crafts alkylation .
A analogous synthesis for a related sulfonamide (CAS 1023548-04-0) involved refluxing intermediates in tetrahydrofuran (THF) with pyridine as a catalyst, yielding products after crystallization .
Spectroscopic Characterization
Key spectral data inferred from similar compounds include:
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¹H NMR: Signals for aromatic protons (δ 7.2–8.3 ppm), methoxy groups (δ 3.8–4.0 ppm), and methyl ester (δ 3.7 ppm) .
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¹⁹F NMR: A quintet near δ -65 ppm for the trifluoromethyl group .
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IR Spectroscopy: Stretching vibrations for sulfonamide (–SO₂–) at 1,340–1,188 cm⁻¹ and ester carbonyl (C=O) at 1,720 cm⁻¹ .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) due to hydrophobic trifluoromethyl and dimethoxy groups. High solubility in dimethyl sulfoxide (DMSO) or THF .
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Stability: Susceptible to hydrolysis under alkaline conditions due to the ester group. The sulfonamide linkage is stable at physiological pH .
Thermodynamic Parameters
Computational Docking Insights
Molecular docking studies of related sulfonamides reveal:
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